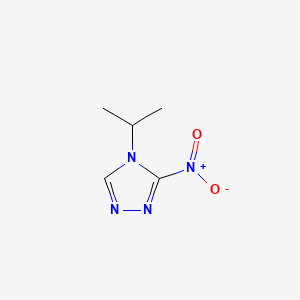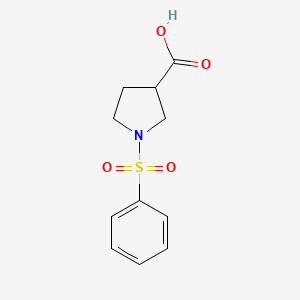![molecular formula C26H43NO2 B591282 (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide CAS No. 883715-21-7](/img/no-structure.png)
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 and has since been used in various scientific research studies to investigate the role of the endocannabinoid system in the body.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals and Drug Design
This compound is structurally similar to oleic acid, a fatty acid that plays a role in drug formulations. Its amphipathic nature allows it to interact with both lipophilic and hydrophilic substances, making it a valuable excipient in drug design for improving the solubility and bioavailability of active pharmaceutical ingredients .
Cosmetics and Skincare
Due to its structural resemblance to natural fatty acids found in the skin, this compound could be used in the development of moisturizers and other skincare products. It may help in restoring the lipid barrier of the skin, providing hydration, and improving skin elasticity .
Food Industry
As a derivative of oleic acid, it can be explored for its potential as a food additive, particularly as an emulsifier or a stabilizer in processed foods. Its ability to blend different ingredients could be beneficial in creating food products with improved texture and shelf-life .
Biofuels
The chemical structure suggests that it could be used in the synthesis of biodiesel. Its long hydrocarbon chain is ideal for combustion, and its modification could lead to more efficient and cleaner-burning biofuels .
Material Science
In material science, this compound could be utilized to create novel polymers with specific properties. Its long carbon chain could impart flexibility, while the methoxyphenyl group could contribute to the polymer’s strength and thermal stability .
Agriculture
There’s potential for this compound to be used in agricultural products such as pesticides or herbicides. Its structure could be modified to target specific pests or weeds, reducing the environmental impact of traditional agricultural chemicals .
Analytical Chemistry
It may serve as a standard or reference material in chromatography and mass spectrometry for the identification and quantification of similar compounds in complex mixtures .
Nanotechnology
The compound’s ability to form monolayers could be exploited in the field of nanotechnology, particularly in the creation of self-assembled monolayers (SAMs) on surfaces, which are crucial in the fabrication of nanoscale devices .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "Methyl 3-methoxybenzoate", "1-Octadecene", "Sodium hydride", "Bromine", "Triethylamine", "Hexane", "Methanol", "Chloroform", "Sodium chloride", "Water", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "N,N-Dimethylformamide", "N,N-Diisopropylethylamine", "9-Octadecenoyl chloride" ], "Reaction": [ "Step 1: Synthesis of (Z)-3-methoxyphenylacetaldehyde\nMethyl 3-methoxybenzoate is treated with sodium hydride and bromine in dry methanol to give 3-methoxyphenylacetic acid. This is then converted to (Z)-3-methoxyphenylacetaldehyde using triethylamine as a catalyst and hexane as the solvent.\n", "Step 2: Synthesis of (Z)-3-methoxyphenylprop-2-en-1-ol\n(Z)-3-methoxyphenylacetaldehyde is then reacted with 1-octadecene in the presence of sodium hydride and N,N-dimethylformamide to give (Z)-3-methoxyphenylprop-2-en-1-ol.\n", "Step 3: Synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide\n(Z)-3-methoxyphenylprop-2-en-1-ol is reacted with N,N-diisopropylethylamine and anhydrous magnesium sulfate in chloroform to give (Z)-3-methoxyphenylprop-2-en-1-yl chloride. This is then reacted with 9-octadecenoyl chloride in the presence of triethylamine and chloroform to give (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide." ] } | |
CAS-Nummer |
883715-21-7 |
Produktname |
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide |
Molekularformel |
C26H43NO2 |
Molekulargewicht |
401.635 |
IUPAC-Name |
(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |
InChI-Schlüssel |
ZMKZIKHBSPDWEF-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)




![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)

![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)

